molecular formula C7H11N3O2 B1274609 Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 67809-62-5

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B1274609
CAS RN: 67809-62-5
M. Wt: 169.18 g/mol
InChI Key: LLUFIONGXCUZRI-UHFFFAOYSA-N
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Description

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related pyrazole derivatives and their chemical behavior, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and sensitive to the conditions of the reaction. For instance, the reaction of a related compound, 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid, with triethylorthoformate did not yield the expected product but instead formed an alternative cyclic imide product. This outcome highlights the sensitivity of pyrazole synthesis to both the reagents used and the acidity of the reaction medium . Additionally, a one-pot, four-component condensation method has been described for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, which suggests that similar multi-component reactions might be applicable for the synthesis of Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as NMR and X-ray crystallography. In the case of the unexpected cyclic imide product mentioned earlier, full characterization was achieved using these methods . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds, including any tautomeric forms that may exist in solution.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to a range of products depending on the reaction conditions. The sensitivity of these reactions to the nature of the reagents and the reaction medium's acidity can result in the formation of interesting bicyclic heterocycles from a single starting material . The ability to control these reactions is essential for the targeted synthesis of specific compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary significantly based on their substitution patterns. For example, the tautomeric forms of the bicyclic products in solution can differ according to their substitution pattern . These properties are important for understanding the behavior of these compounds in different environments and can influence their potential applications in various fields.

Scientific Research Applications

  • Energetic Materials Research

    • A compound with a similar structure, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, and its energetic derivatives have been synthesized as promising melt-castable explosives .
    • The reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours was used to prepare N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine .
    • One of the synthesized compounds has promising melting point and thermal stability and can be considered as potential melt-castable explosive .
  • Antileishmanial and Antimalarial Research

    • A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
    • The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
  • Cancer Research

    • A close investigation of results from a study showed that all the synthesized derivatives exhibited in vitro cytotoxic efficiency with IC50 values ranging from 0.426 to 4.943 μM .
    • Most of the derivatives have shown excellent cytotoxic activity compared to that of standard reference drug .
  • Suzuki Coupling

    • A compound with a similar structure, 1-Boc-pyrazole-4-boronic acid pinacol ester, is used as a reagent for Suzuki Coupling .
    • Suzuki Coupling is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds .
  • Antitumor and Radioprotectants

    • The same compound is also used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumors and radioprotectants .
  • Antibacterial, Anti-inflammatory, and Anticancer

    • Pyrazole derivatives, which would include compounds similar to “Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid”, have been found to have a number of noteworthy biological properties .
    • These properties include antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
  • Melt-Castable Explosives

    • A compound with a similar structure, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, and its energetic derivatives have been synthesized as promising melt-castable explosives .
    • The development of high-performance energetic materials has received increasing attention since their significant application in national defense and aerospace technologies .
  • Antibacterial, Antimycobacterial, Anti-Inflammatory, Antitumor, Antidiabetic, Anti-Allergic, Antipyretic, Antiviral, Antioxidant, Anti-Amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Copper-Catalyzed Azidation

    • A compound with a similar structure, 1-Boc-pyrazole-4-boronic acid pinacol ester, is used as a reagent for copper-catalyzed azidation .
  • Preparation of Selective Quinazolinyl-Phenol Inhibitors of CHK1

    • The same compound is also used in the preparation of selective quinazolinyl-phenol inhibitors of CHK1, which have potential as antitumors and radioprotectants .
  • Stereoselective Synthesis of Selective Cathepsin Inhibitors

    • The same compound is also used in the stereoselective synthesis of selective Cathepsin inhibitors .

Safety And Hazards

  • Hazard Classification : Acute Toxicity (Oral) Category 4 (H302) .

properties

IUPAC Name

2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-5(4(2)10-9-3)6(8)7(11)12/h6H,8H2,1-2H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUFIONGXCUZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390122
Record name Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

CAS RN

67809-62-5
Record name Amino(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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